2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate
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Overview
Description
2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate is an organic compound belonging to the class of triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is characterized by its weak basicity and is essentially neutral based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate typically involves esterification reactions. One common method is the reaction of glycerol with butanoic acid and hexadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl groups.
Scientific Research Applications
2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also act as a substrate for lipases, leading to the release of fatty acids and glycerol, which are further metabolized in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Butanoyloxy)-2-(dodecanoyloxy)propyl hexadecanoate: Another triacylglycerol with similar ester linkages but different fatty acid chains.
Cetyl palmitate: A similar ester used in cosmetics and pharmaceuticals.
Uniqueness
2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate is unique due to its specific combination of butanoic acid and hexadecanoic acid esterified to glycerol. This unique structure imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(2-butanoyloxy-3-hydroxypropyl) hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(25)27-20-21(19-24)28-23(26)17-4-2/h21,24H,3-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUHEPMXADCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705683 |
Source
|
Record name | 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94720-09-9 |
Source
|
Record name | 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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